Z-1-Hexenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

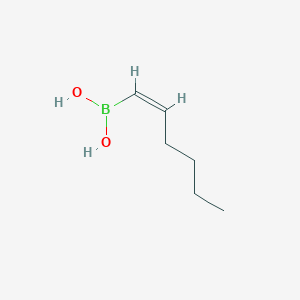

2D Structure

Properties

Molecular Formula |

C6H13BO2 |

|---|---|

Molecular Weight |

127.98 g/mol |

IUPAC Name |

[(Z)-hex-1-enyl]boronic acid |

InChI |

InChI=1S/C6H13BO2/c1-2-3-4-5-6-7(8)9/h5-6,8-9H,2-4H2,1H3/b6-5- |

InChI Key |

GWFKSQSXNUNYAC-WAYWQWQTSA-N |

Isomeric SMILES |

B(/C=C\CCCC)(O)O |

Canonical SMILES |

B(C=CCCCC)(O)O |

Origin of Product |

United States |

Historical Context of Organoboron Compounds in Synthetic Chemistry

The journey of organoboron compounds in synthetic chemistry is a story of transformation from chemical curiosities to indispensable tools. thieme.de The initial synthesis of an organoboron compound occurred in the early 20th century, but the field remained relatively unexplored until the mid-20th century. numberanalytics.com A pivotal moment came with the work of Herbert C. Brown and his colleagues in the 1950s and 1960s, which laid the groundwork for modern organoboron chemistry. numberanalytics.com Brown's discovery of the hydroboration reaction, a method for converting alkenes into organoboranes, was a watershed moment that was not immediately recognized for its profound significance. thieme.de This discovery, however, opened the door to a vast and unexplored area of chemistry. thieme.de

The subsequent development of reactions like the Suzuki-Miyaura cross-coupling, which utilizes organoboron compounds to form carbon-carbon bonds, further solidified their importance. numberanalytics.comethernet.edu.et This reaction, in particular, has had a major impact on how complex molecules are assembled. ethernet.edu.et The unique properties of the boron atom, such as its electron deficiency and ability to form stable compounds with various organic groups, are central to the versatility and reactivity of organoboron compounds. numberanalytics.comacs.org These characteristics have made them essential in a wide array of synthetic applications, from simple functional group transformations to the synthesis of complex natural products and pharmaceuticals. numberanalytics.comnih.gov

Key milestones in the development of organoboron chemistry are highlighted in the table below:

| Decade | Key Developments | Significance |

| 1910s-1930s | Alfred Stock synthesizes and characterizes a series of boron hydrides (boranes). acs.org | Laid the foundation for understanding the fundamental structures of boron compounds. |

| 1940s | Hermann Schlesinger and Herbert C. Brown discover sodium borohydride. ebay.com | Introduced a versatile and widely used reducing agent. |

| 1950s | Herbert C. Brown discovers the hydroboration reaction. thieme.de | Provided a simple and efficient route to organoboranes from alkenes. |

| 1970s | Akira Suzuki and Norio Miyaura develop the Suzuki-Miyaura cross-coupling reaction. numberanalytics.comethernet.edu.et | Revolutionized the formation of carbon-carbon bonds, with broad applications in synthesis. |

Significance of Alkenylboronic Acids As Stereodefined Building Blocks in Modern Retrosynthesis

Alkenylboronic acids and their derivatives are highly valued in modern organic synthesis due to their stability, low toxicity, and predictable reactivity. nih.gov They serve as versatile building blocks in retrosynthetic analysis, a strategy where a target molecule is deconstructed into simpler, commercially available starting materials. scitepress.org The ability to introduce a carbon-carbon double bond with a specific and controlled geometry (stereochemistry) is a key advantage of using alkenylboronic acids. scispace.com This stereocontrol is crucial in the synthesis of complex molecules like natural products and pharmaceuticals, where the three-dimensional arrangement of atoms can dictate biological activity. nih.gov

One of the most powerful applications of alkenylboronic acids is in the Suzuki-Miyaura cross-coupling reaction. acs.org This reaction allows for the stereospecific formation of carbon-carbon bonds, meaning the geometry of the double bond in the alkenylboronic acid is directly transferred to the product. acs.org This provides a reliable method for constructing tri- and tetrasubstituted alkenes, which are common structural motifs in many biologically active compounds. nih.gov

The significance of stereodefined alkenylboronic acids is further highlighted by their use in the synthesis of complex natural products. For instance, they have been employed as key intermediates in the total synthesis of various natural products and pharmaceutical agents. nih.govauckland.ac.nz The ability to construct intricate molecular architectures with high precision makes them indispensable tools for synthetic chemists. nih.govnih.gov

Overview of Z 1 Hexenylboronic Acid As a Strategic Pro Chiral Reagent

Z-1-Hexenylboronic acid is a specific type of alkenylboronic acid where the double bond has a Z-configuration. This specific geometry makes it a valuable pro-chiral reagent. A pro-chiral molecule is one that can be converted from achiral to chiral in a single step. In the context of this compound, reactions that add a new group to one of the carbons of the double bond can create a new stereocenter.

The use of this compound and its derivatives as pro-chiral nucleophiles has been demonstrated in nickel-hydride catalyzed cross-coupling reactions. nih.govchemrxiv.org These reactions allow for the enantioselective formation of C(sp³)–C(sp³) bonds, producing chiral alkyl boronic acid pinacol (B44631) esters. nih.govchemrxiv.org These chiral products are themselves versatile intermediates for the synthesis of other valuable molecules. nih.gov

The ability to control the stereochemical outcome of a reaction is a central goal in modern organic synthesis. The use of chiral ligands in conjunction with metal catalysts allows for the preferential formation of one enantiomer over the other. msu.edu Research has shown that the reaction of organozinc reagents with a pinacol ester of (Z)-(1-iodo-1-hexenyl)boronic acid in the presence of a palladium catalyst proceeds with complete retention of the double bond's configuration. oup.comoup.com This provides a reliable method for synthesizing other (Z)-alkenylboronates that are not easily accessible through traditional hydroboration methods. oup.com

Scope and Objectives of Current Research on Z 1 Hexenylboronic Acid

Stereoselective Hydroboration Approaches

Hydroboration, the addition of a boron-hydrogen bond across a carbon-carbon multiple bond, is a cornerstone for preparing organoboranes. umich.edu For the synthesis of Z-alkenylboronic acids from terminal alkynes, achieving high Z-selectivity is a considerable challenge. acs.orgresearchgate.net

Regioselective and Z-Stereospecific Hydroboration of Terminal Alkynes

The hydroboration of terminal alkynes is a direct method for producing alkenylboron compounds. chinesechemsoc.org This reaction's outcome is governed by both regioselectivity (where the boron atom adds) and stereoselectivity (the geometric arrangement around the double bond). For the synthesis of this compound from 1-hexyne (B1330390), the desired outcome is the anti-Markovnikov addition of the borane (B79455), placing the boron group at the terminal carbon, followed by a syn-addition to the triple bond, which typically yields the E-isomer.

However, specific catalytic systems have been developed to reverse the typical stereochemical outcome and favor the thermodynamically less stable Z-isomer. researchgate.net The generation of Z-alkenylboranes via metal-catalyzed trans-1,2-hydroboration of terminal alkynes remains a significant synthetic challenge. researchgate.net Mechanistic studies suggest that for certain catalysts, the terminal alkyne has a higher affinity for the catalyst than the corresponding alkene product, which contributes to high Z-selectivity. researchgate.net

Catalytic Systems for Z-Stereoselective Hydroboration (e.g., Rhodium-catalyzed)

A variety of transition-metal catalysts have been employed to achieve Z-selective hydroboration of terminal alkynes. While noble metals like rhodium, iridium, ruthenium, and palladium have been reported, there is also a growing interest in more earth-abundant metals like cobalt. researchgate.netresearchgate.net

Rhodium-Catalyzed Systems : Rhodium catalysts are frequently used for hydroboration reactions. core.ac.ukunl.edu The selectivity of these systems can be finely tuned by the choice of ligands. nih.gov For instance, a PSP–pincer rhodium complex has been reported to catalyze the (Z)-selective hydroboration of terminal alkynes. researchgate.net The addition of Lewis acids as co-catalysts, such as trispentafluoroboron B(C₆F₅)₃, can dramatically accelerate rhodium-catalyzed hydroborations and improve selectivity. nih.gov Preliminary studies suggest the Lewis acid is involved in the heterolytic cleavage of the B-H bond of the borane reagent. nih.gov

Ruthenium-Catalyzed Systems : N-heterocyclic-carbene (NHC)-ligated ruthenium complexes have been shown to effectively catalyze the (Z)-selective hydroboration of terminal alkynes with naphthalene-1,8-diaminatoborane (H-B(dan)). acs.org A proposed mechanism involves a modified Chalk-Harrod type process, where the alkyne inserts into a Ru-H bond, followed by σ-bond metathesis with the borane. acs.org

Cobalt-Catalyzed Systems : Cost-effective cobalt-based catalysts have emerged as powerful tools for Z-selective hydroboration. researchgate.net A system using a cobalt salt with a CNC pincer ligand has demonstrated excellent Z-selectivity, high turnover numbers (>1,600), and high turnover frequencies (>132,000 h⁻¹) at room temperature for various terminal alkynes. researchgate.net Interestingly, this cobalt system exhibits a rare time-dependent stereoselectivity, where the initially formed Z-isomer can be quantitatively converted to the E-isomer over time. researchgate.net

The table below summarizes the performance of different catalytic systems for the Z-selective hydroboration of terminal alkynes.

| Catalyst System | Alkyne Substrate | Borane Reagent | Selectivity (Z:E) | Yield | Reference |

| [Ru(IPr)(p-cymene)H₂] | Phenylacetylene (B144264) | H-B(dan) | >99:1 | 95% | acs.org |

| Co(acac)₂ / CNC-ⁱPr | 1-Hexyne | HBpin | 98:2 | 92% | researchgate.net |

| PSP-Rh Complex | Phenylacetylene | HBpin | >99:1 | 96% | researchgate.net |

This table is generated based on data from the referenced literature and is for illustrative purposes.

Precursors and Reagents for this compound Synthesis via Hydroboration

The primary precursors and reagents required for the synthesis of this compound or its esters via hydroboration are:

Alkyne Precursor : The fundamental starting material is the terminal alkyne, 1-hexyne . researchgate.netmolbase.com

Hydroborating Agent : The source of boron is a critical reagent. Common hydroborating agents that are stable and effective in these catalytic reactions include:

Pinacolborane (HBpin) : Widely used due to the stability of the resulting boronate ester. researchgate.netnih.govnih.gov

Catecholborane (CatBH) : Another common hydroborating agent. core.ac.uk

Naphthalene-1,8-diaminatoborane (H-B(dan)) : Used in ruthenium-catalyzed systems to generate stable (Z)-alkenyl-B(dan) derivatives. acs.org

Catalyst : A transition metal catalyst, such as those based on rhodium, ruthenium, or cobalt, is essential to control the stereoselectivity. acs.orgresearchgate.netresearchgate.net

Ligands : The choice of ligand is crucial for directing the selectivity of the catalyst. Examples include pincer ligands, N-heterocyclic carbenes (NHCs), and TADDOL-derived phosphites. acs.orgresearchgate.netnih.gov

Solvent and Additives : The reaction is typically carried out in an organic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). chinesechemsoc.orgresearchgate.net In some cases, additives like bases (e.g., tBuOK) or Lewis acids are required to activate the catalyst or promote the reaction. researchgate.netnih.gov

Alternative Synthetic Routes to this compound

Besides hydroboration, other synthetic strategies can provide access to Z-alkenylboronic acids, often by creating the C-B bond on a pre-existing Z-alkenyl scaffold.

Functionalization of Organometallic Intermediates for Z-Configuration Retention

This approach involves the preparation of a Z-configured organometallic reagent, which is then quenched with a boron electrophile. The key to this method is the stereoretentive formation and subsequent borylation of the organometallic intermediate.

One common method involves the metal-halogen exchange of a Z-alkenyl halide. For instance, treating a (Z)-1-halo-1-hexene with a strong base or an organolithium reagent at low temperatures can generate a (Z)-1-hexenyllithium or a (Z)-1-hexenyl Grignard reagent. msu.edu This reactive intermediate can then be reacted with a trialkyl borate (B1201080), such as trimethyl borate B(OMe)₃, followed by hydrolysis to yield the desired this compound. The stereochemical integrity of the double bond is generally retained throughout this process. rsc.org

Boron Insertion and Borylation Reactions

Palladium-catalyzed cross-coupling reactions offer another powerful route to alkenylboronic esters. researchgate.netscispace.com The stereoselective synthesis of Z-alkenylboronates can be achieved through methods such as the borylation of Z-alkenyl electrophiles.

A notable method is the palladium-catalyzed cross-coupling of bis(pinacolato)diboron (B136004) (B₂pin₂) with a (Z)-1-alkenyl halide or triflate. researchgate.netorganic-chemistry.org This reaction, often carried out in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ and a base, allows for the direct and stereospecific installation of a boronate ester group while retaining the Z-geometry of the starting material. researchgate.net

The table below outlines a general scheme for this type of borylation reaction.

| Starting Material | Reagent | Catalyst | Product | Stereochemistry | Reference |

| (Z)-1-Bromo-1-hexene | Bis(pinacolato)diboron | PdCl₂(PPh₃)₂ / Base | (Z)-1-Hexenylboronic acid pinacol (B44631) ester | Retention of Z-config. | researchgate.netorganic-chemistry.org |

| (Z)-1-Iodo-1-hexene | Bis(pinacolato)diboron | Pd Catalyst / Base | (Z)-1-Hexenylboronic acid pinacol ester | Retention of Z-config. | researchgate.net |

This table illustrates a generalized synthetic pathway based on referenced methodologies.

Furthermore, copper-catalyzed borylation of gem-difluoroalkenes has been developed as a method to produce (Z)-fluorinated alkenylboronic acid pinacol esters, showcasing the versatility of borylation reactions for creating functionalized Z-alkenylboronates. researchgate.net

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an emerging area of interest, driven by the broader goal of developing more environmentally benign chemical processes. Research in this domain focuses on several key aspects, including the use of safer solvents, the development of catalytic systems to replace stoichiometric reagents, and the improvement of atom economy.

One of the primary strategies for a greener synthesis of alkenylboronic acids involves the catalytic hydroboration of alkynes. Traditional methods often rely on stoichiometric amounts of hydroborating agents, which can lead to significant waste generation. Modern approaches, however, are increasingly shifting towards catalytic systems that can achieve high yields and stereoselectivity under milder conditions. For instance, the use of earth-abundant metal catalysts is a promising avenue for reducing the environmental impact associated with precious metal catalysts.

Furthermore, the choice of solvent plays a crucial role in the sustainability of a synthetic process. Efforts are being made to replace hazardous organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents. While the direct synthesis of this compound in these alternative media is still under development, related studies on other alkenylboronic acids have demonstrated the feasibility of this approach.

Another key principle of green chemistry is the reduction of energy consumption. This can be achieved through the design of reactions that proceed at ambient temperature and pressure. Microwave-assisted synthesis has also been explored as an energy-efficient alternative to conventional heating methods for certain organoboron compounds.

The following table summarizes some of the green chemistry considerations being explored in the synthesis of alkenylboronic acids, which are applicable to the synthesis of this compound.

| Green Chemistry Principle | Application in Alkenylboronic Acid Synthesis |

| Catalysis | Development of transition metal or metal-free catalysts for hydroboration to replace stoichiometric reagents. |

| Safer Solvents | Exploration of water, ionic liquids, and deep eutectic solvents as reaction media. |

| Atom Economy | Designing reactions that maximize the incorporation of all starting materials into the final product. |

| Energy Efficiency | Use of ambient temperature reactions or alternative energy sources like microwave irradiation. |

| Waste Reduction | Minimizing the formation of byproducts and facilitating catalyst recycling. |

It is important to note that while these principles provide a framework for sustainable synthesis, their specific application to this compound is an active area of research, and more dedicated studies are needed to develop fully optimized green synthetic routes.

Advancements in Practical Synthesis and Scalable Preparation of this compound

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents a unique set of challenges. Key considerations for scalable synthesis include process safety, cost-effectiveness, and the robustness of the synthetic method. Researchers are actively seeking to develop practical and efficient protocols that can meet the demands of industrial applications.

One of the significant advancements in this area is the development of continuous flow chemistry processes. Flow reactors offer several advantages over traditional batch reactors for the synthesis of organoboron compounds, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for automated process control. The hydroboration of 1-hexyne, a key step in the synthesis of this compound, is particularly well-suited for flow chemistry, as it allows for precise control over reaction parameters, leading to higher yields and stereoselectivity.

Another critical aspect of scalable synthesis is the purification of the final product. Traditional purification methods like column chromatography are often not feasible on an industrial scale. Therefore, the development of crystallization-based purification techniques or methods that yield the product in high purity directly from the reaction mixture is highly desirable.

The choice of starting materials and reagents also has a significant impact on the scalability and cost-effectiveness of the synthesis. The use of readily available and inexpensive precursors is a key factor in developing an economically viable process.

The table below outlines some of the key parameters and their desired characteristics for the scalable synthesis of this compound.

| Parameter | Desired Characteristic for Scalable Synthesis |

| Reaction Type | Continuous flow process for better control and safety. |

| Catalyst | High turnover number, easy to separate and recycle, low cost. |

| Solvent | Low toxicity, recyclable, and allows for easy product isolation. |

| Reaction Time | Short reaction times to increase throughput. |

| Purification | Non-chromatographic methods such as crystallization or direct precipitation. |

| Overall Yield | High overall yield to maximize product output and minimize waste. |

| Stereoselectivity | High selectivity for the desired Z-isomer to avoid costly separation of isomers. |

Suzuki-Miyaura Cross-Coupling Reactions of this compound

The Suzuki-Miyaura coupling provides a general and efficient methodology for forming C-C bonds using organoboron compounds like this compound with various organic electrophiles in the presence of a palladium catalyst and a base. nih.gov This reaction is valued for its broad applicability, the stability and low toxicity of boronic acid reagents, and the tolerance of a wide range of functional groups. musechem.comorganic-chemistry.orgresearchgate.net A key challenge when using geometrically defined alkenylboronic acids, such as the Z-isomer of 1-hexenylboronic acid, is to ensure the reaction proceeds with high stereoretention, preserving the configuration of the double bond in the final product. wikipedia.org

The retention of the Z-alkenyl geometry during a Suzuki-Miyaura coupling is highly dependent on the chosen catalytic system, particularly the ligand coordinated to the palladium center. organic-chemistry.org While the reaction is generally expected to retain the original olefin geometry, Z-to-E isomerization can occur, and its extent is primarily dictated by the ligand on the palladium catalyst. organic-chemistry.org

Research has shown that for couplings involving Z-alkenyl halides, which follow similar mechanistic principles, the choice of phosphine (B1218219) ligand is critical for stereoretention. organic-chemistry.org Studies comparing various ligands have demonstrated that catalysts with bulky phosphine ligands can effectively suppress isomerization pathways. For instance, Pd(P(o-Tol)₃)₂ has been identified as a superior catalyst for maintaining Z-olefin geometry, leading to desired products in high yields under mild conditions. organic-chemistry.org In contrast, other ligands may lead to significant loss of stereochemical integrity. organic-chemistry.orgd-nb.info The axial shielding provided by bulky ortho-substituents on triarylphosphine ligands has also been shown to be effective in achieving high enantiospecificity in couplings of Csp³ boronic acids, a principle that can be extended to stereoretentive couplings of Csp² centers. nih.gov

Table 1: Effect of Palladium Catalysts and Ligands on Stereoselectivity

| Catalyst/Ligand | Observed Outcome | Reference |

|---|---|---|

| Pd(P(o-Tol)₃)₂ | Optimal for maintaining Z-olefin geometry and achieving high yields. | organic-chemistry.org |

| Pd(PPh₃)₄ | Leads to selective formation of products with retention of configuration. | d-nb.info |

| Pd(dppf)Cl₂ | Can lead to the formation of products with inversion of configuration. | d-nb.info |

| P(t-Bu)₃ | Less effective at preserving stereochemistry compared to P(o-Tol)₃. | organic-chemistry.org |

The Suzuki-Miyaura reaction is renowned for its broad substrate scope, allowing this compound to be coupled with a wide array of electrophilic partners. musechem.comfishersci.es The reaction is compatible with aryl, heteroaryl, and vinyl halides or triflates. musechem.comorganic-chemistry.orglibretexts.org

The general reactivity trend for the halide leaving group is I > Br > OTf >> Cl. fishersci.eslibretexts.org While aryl iodides and bromides are highly effective coupling partners, aryl chlorides are less reactive due to the strength of the C-Cl bond. researchgate.net However, the development of catalyst systems employing bulky, electron-rich phosphine ligands has enabled the successful coupling of aryl chlorides. organic-chemistry.orglibretexts.org Vinyl triflates are also excellent substrates for this transformation. mdpi.com

The coupling of this compound with unactivated alkyl halides containing β-hydrogens is more challenging due to competing side reactions like β-hydride elimination. nih.gov Nevertheless, significant progress has been made in this area, with specific catalyst systems developed for alkyl-alkyl and alkyl-aryl Suzuki couplings under mild conditions. organic-chemistry.orgresearchgate.net

Limitations:

Steric Hindrance: Substrates with significant steric bulk, such as di-ortho-substituted aryl halides, may react sluggishly or give poor yields. researchgate.net

Base-Sensitive Functional Groups: The requirement of a base can be a limitation for substrates containing base-labile functional groups, although milder bases like potassium fluoride (B91410) (KF) can sometimes be used. organic-chemistry.orglibretexts.org

Protodeboronation: A common side reaction is the cleavage of the C-B bond by a proton source, leading to the formation of the corresponding alkene (1-hexene) instead of the cross-coupled product. This can be minimized by using anhydrous conditions or employing potassium organotrifluoroborates, which are more stable to protodeboronation. nih.gov

Dehalogenation: The aryl halide substrate can sometimes undergo dehalogenation, where the halogen is replaced by a hydrogen atom, leading to an undesired side product. yonedalabs.com

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.orgmdpi.com

Transmetalation : This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium(II) center. wikipedia.orgnih.gov The transmetalation of a boronic acid, such as this compound, does not occur readily and requires activation by a base. wikipedia.orgorganic-chemistry.org The base reacts with the boronic acid to form a more nucleophilic tetracoordinate boronate "ate" complex ([R²-B(OH)₃]⁻). wikipedia.orgresearchgate.net This boronate then reacts with the R¹-PdII-X complex, displacing the halide and transferring the Z-1-hexenyl group to the palladium, yielding a diorganopalladium(II) intermediate (R¹-PdII-R²). wikipedia.org Mechanistic studies have identified two distinct pathways for this transfer, one involving a tricoordinate boronic acid complex and another proceeding through a tetracoordinate boronate intermediate that forms a Pd-O-B linkage. chemrxiv.orgillinois.edursc.org

Reductive Elimination : In the final step, the two organic groups (R¹ and R²) on the diorganopalladium(II) complex are coupled and eliminated from the metal center. nih.gov This forms the new carbon-carbon bond of the desired product (R¹-R²) and regenerates the active palladium(0) catalyst, allowing the catalytic cycle to continue. libretexts.org This step generally proceeds with retention of the stereochemistry of both coupling partners. wikipedia.org

The choice of base and solvent are critical parameters that significantly influence the efficiency, and in some cases the stereospecificity, of the Suzuki-Miyaura coupling. libretexts.orghes-so.ch

Influence of Base: The primary role of the base is to activate the boronic acid for the transmetalation step. wikipedia.orgorganic-chemistry.org The formation of the boronate "ate" complex increases the nucleophilicity of the organic group on boron, facilitating its transfer to the palladium center. researchgate.net A variety of inorganic and organic bases can be used, with the optimal choice often depending on the specific substrates and solvent system. Common bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and sodium hydroxide (B78521) (NaOH). libretexts.orgresearchgate.net The strength and nature of the base can impact reaction rates and yields; for example, strong bases like NaOH and sodium methoxide (B1231860) (NaOMe) have been shown to perform well in solvents like THF or water. libretexts.org

Influence of Solvent: The solvent can play multiple roles, including dissolving the reagents, stabilizing the catalytic species, and modulating the reactivity of the base and boronic acid. hes-so.ch While a wide range of organic solvents like tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF) are effective, the use of alcoholic or aqueous solvent systems has been shown to be highly beneficial. yonedalabs.comresearchgate.net Solvents such as methanol (B129727) and ethanol, or mixed systems like THF/water or ethanol/water, can significantly accelerate the reaction. researchgate.nethes-so.chresearchgate.net The presence of water can facilitate the dissolution of the inorganic base and promote the formation of the key hydroxo-palladium species and the boronate complex necessary for efficient transmetalation. researchgate.netresearchgate.net

Table 2: Influence of Solvent on Suzuki-Miyaura Coupling Yield

| Solvent | Relative Yield | Rationale | Reference |

|---|---|---|---|

| Methanol | High (78.9%) | Positive role in promoting the coupling reaction. | researchgate.net |

| Ethanol | High (73.4%) | Positive role in promoting the coupling reaction. | researchgate.net |

| Methanol/Water (3:2) | Very High (96.3%) | Favorable for dissolving the inorganic base and promoting transmetalation. | researchgate.net |

| Tetrahydrofuran (THF) | Moderate (30.9%) | Effective solvent, but may be less promoting than alcohols in some systems. | researchgate.net |

| Dioxane | No Product | Ineffective in the specific system studied. | researchgate.net |

Other Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound

While palladium has been the dominant metal for Suzuki-Miyaura reactions, research has explored the use of other, often more earth-abundant and less expensive, transition metals as catalysts. musechem.com

Nickel has emerged as a powerful alternative to palladium for catalyzing a variety of cross-coupling reactions, including those involving boronic acids. musechem.comorganic-chemistry.org Nickel catalysts can promote couplings of substrates that are challenging for palladium systems and sometimes offer complementary reactivity. nih.gov

Nickel-catalyzed Suzuki-Miyaura type reactions have been successfully applied to the coupling of arylboronic acids with various electrophiles, including chromene acetals and 2-fluorobenzofurans, often under mild, base-free conditions. organic-chemistry.orgucla.edubeilstein-journals.org Of particular relevance is the development of nickel-hydride (Ni-H) catalyzed reactions. For instance, an enantioselective C(sp³)–C(sp³) coupling of non-activated alkyl iodides with trans-1-hexenylboronic acid pinacol ester has been demonstrated. nih.gov This methodology highlights the potential of nickel catalysis for forming C-C bonds with alkenylboron reagents under mild conditions. nih.govchemrxiv.org Furthermore, nickel-catalyzed migratory cross-coupling reactions have been developed to couple unactivated alkyl electrophiles with vinyl boronic acids, showcasing nickel's unique ability to promote bond formation at positions remote from the initial site of the leaving group. nih.gov These findings suggest that this compound is a viable and promising substrate for the expanding field of nickel-catalyzed cross-coupling.

Rhodium-Catalyzed Cross-Coupling Reactions

Rhodium catalysts have demonstrated significant utility in the cross-coupling of alkenylboronic acids, including this compound, with a variety of coupling partners. These reactions often proceed under mild conditions and exhibit broad functional group tolerance. organic-chemistry.org

A notable application is the rhodium(III)-catalyzed umpolung amidation of alkenylboronic acids to synthesize enamides. This reaction proceeds at room temperature and is compatible with a wide array of functional groups. organic-chemistry.org The proposed mechanism initiates with a transmetalation step between the rhodium catalyst and the alkenylboronic acid. sioc.ac.cn This is followed by a base-induced association and a 1,2-migration of the vinyl group, culminating in the formation of the C-N bond. organic-chemistry.org

Rhodium(I) complexes also catalyze the addition of aryl- and alkenylboronic acids to 2,4-dienoate esters. Depending on the substitution pattern of the substrates, these reactions can yield 1,6-conjugate addition products, 1,4-conjugate addition products, or Heck-type products. acs.org In some cases, rhodium-catalyzed couplings of arylboronic acids with olefins are performed in aqueous media, which can be crucial for the reaction to proceed. organic-chemistry.org

Mechanistically, the catalytic cycle for many rhodium-catalyzed cross-couplings of organoboronic acids is thought to begin with the transmetalation of the rhodium precatalyst with the organoboronic acid to form a rhodium-alkyl or rhodium-alkenyl intermediate. sioc.ac.cn For instance, in the arylative and alkenylative cyclization of 1,5-enynes, this intermediate can then undergo further transformations, such as addition to a pendant enone, to generate the final product. sioc.ac.cn

Table 1: Examples of Rhodium-Catalyzed Reactions with Alkenylboronic Acids

| Catalyst System | Coupling Partner | Product Type | Reference |

| [RhCp*Cl₂]₂ / Methanol | N-Pivaloyloxylamides | Enamides | organic-chemistry.org |

| [Rh(OH)(COD)]₂ / TEA / MeOH | 1,5-Enynes | 1-Substituted cyclopentenes | sioc.ac.cn |

| Rh(I) complexes | 2,4-Dienoate esters | Conjugate addition or Heck products | acs.org |

| [Rh(COD)Cl]₂ / TPPDS | Styrenyl olefins | 1,2-Diarylethylenes (Heck-type) | organic-chemistry.org |

| [RhCl(nbd)]₂ | Carbon Dioxide | α,β-Unsaturated carboxylic acids | beilstein-journals.org |

Copper-Mediated Transformations (e.g., Chan-Evans-Lam type couplings)

Copper-mediated cross-coupling reactions, particularly the Chan-Evans-Lam (CEL) coupling, represent a powerful tool for carbon-heteroatom bond formation using organoboronic acids. sci-hub.se These reactions are valued for their mild conditions and tolerance of various functional groups. researchgate.net

The CEL reaction facilitates the coupling of this compound with N-H and O-H containing compounds. lookchem.com For instance, copper(II) acetate (B1210297) can mediate the N-vinylation of various substrates with trans-1-hexenylboronic acid, a stereoisomer of the Z-alkenylboronic acid. lookchem.com While this specific example uses the trans isomer, the general reactivity is pertinent to alkenylboronic acids.

Mechanistically, copper-catalyzed cascade reactions involving alkenyl boronic esters and N-H based nucleophiles have been developed. These proceed via an initial CEL C-N coupling, followed by cyclization pathways that can lead to diverse heterocyclic structures like dihydroquinazolin-4-ones and polysubstituted quinolines. acs.orgnih.govacs.org Theoretical studies suggest that copper species not only promote the initial C-N bond formation but also facilitate the subsequent cyclization steps. acs.org

It's important to note that in some copper-mediated couplings, homocoupling of the boronic acid can be a competing side reaction. mdpi.com The reaction conditions, including the choice of base and solvent, can be optimized to favor the desired cross-coupling product. For example, in the coupling of aryl boronic acids with alkyl thiols, using pyridine (B92270) as a base in DMF was found to be effective. organic-chemistry.org

Table 2: Examples of Copper-Mediated Reactions with Alkenylboronic Acids/Esters

| Copper Source | Coupling Partner | Product Type | Reference |

| Copper(II) acetate | N-H/O-H substrates | N- or O-vinylated products | lookchem.com |

| Cu(I) or Cu(II) salts | N-H based nucleophiles | Dihydroquinazolin-4-ones, Quinolines | acs.orgnih.govacs.org |

| Copper(II) acetate | Alkanethiols | Aryl alkyl sulfides | organic-chemistry.org |

| Cu(I) thiophene-2-carboxylate | O-acetyl benzohydroxamic acid | Amides | nih.gov |

Iron-Catalyzed Cross-Coupling Reactions

Iron, being an earth-abundant and low-toxicity metal, is an attractive alternative to precious metal catalysts for cross-coupling reactions. researchgate.netacs.org Iron-catalyzed reactions of alkenylboronic acids have been developed, showcasing the potential of this sustainable approach.

A notable example is the iron-catalyzed carbonylation of aryl iodides with alkenyl boronic acids to synthesize α,β-unsaturated ketones. This reaction proceeds under ligand-free conditions and is effective even at atmospheric carbon monoxide pressure. acs.org The broad applicability of this method highlights its utility in organic synthesis. acs.org

Mechanistic studies of iron-catalyzed cross-couplings suggest the involvement of radical pathways or the formation of low-valent iron species. researchgate.netmdpi.com For instance, in the conjugate addition of aryl iodides to activated alkenes, it is proposed that Fe(III) is reduced to Fe(I), which then undergoes oxidative addition with the aryl iodide. mdpi.com In other systems, an in-situ generated Fe²⁻ complex might activate alkyl halides via a two-electron transfer process. researchgate.net Iron-catalyzed cross-dehydrogenative couplings have also been reported, expanding the scope of iron catalysis. mdpi.com

Furthermore, iron catalysis has been employed for the direct arylation of N-heteroarenes and quinones with arylboronic acids, sometimes utilizing microwave heating to reduce reaction times. scholaris.camun.ca While these examples primarily involve arylboronic acids, they establish the capability of iron catalysts in boronic acid cross-coupling chemistry, which can be extended to alkenylboronic acids.

Table 3: Examples of Iron-Catalyzed Reactions with Alkenyl/Arylboronic Acids

| Iron Catalyst | Coupling Partners | Product Type | Reference |

| Ligand-free Iron | Aryl iodides, CO, Alkenyl boronic acids | α,β-Unsaturated ketones | researchgate.netacs.org |

| FeSO₄ | Arylboronic acids, N-heteroarenes/quinones | Arylated heterocycles/quinones | scholaris.camun.ca |

| Fe(II) catalyst | Alkyl halides, Grignard reagents, Vinyl boronate esters | 1,2-Dicarbofunctionalized products | rsc.org |

| Fe(III)/Zn | Aryl iodides, Activated alkenes | Conjugate addition products | mdpi.com |

Stereochemical Integrity and Control in Coupling Reactions of this compound

Factors Affecting Z-Stereoselectivity Maintenance and Erosion

Maintaining the Z-stereochemistry of the double bond in this compound during cross-coupling reactions is a significant challenge. The stereochemical integrity can be compromised through various isomerization pathways.

One major factor leading to the erosion of stereoselectivity is the isomerization of the starting alkenylboronic acid or its derivatives. This can be influenced by the reaction conditions, such as the presence of certain ligands or additives. For example, in Suzuki cross-couplings of haloenones, the choice of phosphine ligand was found to strongly influence the degree of E/Z isomerization of the product. rsc.org Some ligands led to significant isomerization, while others promoted retention of stereochemistry. rsc.org Evidence suggests that a separate palladium-catalyzed isomerization process can compete with the cross-coupling catalytic cycle. rsc.org

In some cases, isomerization can occur at the level of the organometallic intermediate. For instance, in a tandem carbopalladation/Suzuki cross-coupling reaction, the stereochemical outcome was attributed to the potential for isomerization of the vinylpalladium intermediate. chim.it

The nature of the coupling partners and the catalyst system can also play a crucial role. In the palladium-catalyzed cross-coupling of (Z)-(1-iodo-1-alkenyl)boronic esters with organozinc reagents, complete retention of the Z-configuration was observed. oup.comresearchgate.net This highlights that with appropriate choice of reagents and catalyst, high stereoselectivity can be achieved.

Furthermore, the synthesis of the Z-alkenylboronic acid itself is critical. Methods like the palladium-catalyzed cross-coupling of bis(pinacolato)diboron with (Z)-1-alkenyl halides can provide the desired stereoisomer with high purity. organic-chemistry.org However, even with a stereochemically pure starting material, the subsequent coupling reaction conditions must be carefully controlled to prevent isomerization.

Stereochemical Purity and Analysis of Products Derived from this compound

The determination of the stereochemical purity of the products derived from this compound is essential for evaluating the success of a stereoselective synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this analysis.

¹H NMR spectroscopy can often distinguish between Z and E isomers based on the coupling constants of the vinylic protons. The chemical shifts of the protons and adjacent carbons can also differ between the two isomers. researchgate.net For example, the ¹H NMR spectrum can show distinct signals for the methyl and methylene (B1212753) protons of the Z and E isomers, allowing for their identification and quantification. researchgate.net In some cases, ¹³C NMR spectroscopy can also be used to differentiate between isomers. researchgate.net

For more complex mixtures or when NMR data is ambiguous, other analytical techniques may be employed. Gas chromatography (GC) and high-performance liquid chromatography (HPLC), particularly with chiral stationary phases for enantioselective reactions, are powerful methods for separating and quantifying stereoisomers. nih.gov

In some instances, the stereochemistry of a product can be definitively confirmed by X-ray crystallography if a suitable single crystal can be obtained. dicp.ac.cn This provides unambiguous proof of the relative arrangement of atoms in the molecule.

The synthesis of stereochemically pure Z-alkenylboronic esters, for instance through palladium-catalyzed cross-coupling reactions, often relies on careful analysis to confirm the high stereoselectivity of the process. organic-chemistry.org Similarly, reactions that aim to preserve the Z-geometry, such as the palladium-catalyzed coupling with organozinc reagents, report complete retention of configuration based on analytical data. oup.comresearchgate.net

Table 4: Analytical Techniques for Stereochemical Purity Analysis

| Analytical Technique | Information Provided | Reference |

| ¹H NMR Spectroscopy | Coupling constants and chemical shifts to distinguish Z/E isomers. | researchgate.net |

| ¹³C NMR Spectroscopy | Different chemical shifts for carbons in Z and E isomers. | researchgate.net |

| Gas Chromatography (GC) | Separation and quantification of volatile stereoisomers. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of non-volatile stereoisomers; chiral HPLC for enantiomers. | nih.gov |

| X-ray Crystallography | Unambiguous determination of the three-dimensional structure. | dicp.ac.cn |

Construction of Stereodefined Alkenes and Polyenes via this compound

The synthesis of stereodefined alkenes, particularly those with a Z-configuration, is a significant challenge in organic chemistry. nih.gov this compound and its esters serve as key building blocks in achieving this goal. nih.govrsc.org These compounds are instrumental in reactions like the Suzuki-Miyaura cross-coupling, which allows for the formation of carbon-carbon bonds with high stereospecificity. nih.govwikipedia.org This enables the direct transfer of the Z-alkenyl group from the boronic acid to a variety of substrates, yielding products with a well-defined double bond geometry. nih.gov

The importance of stereodefined alkenes is underscored by their prevalence in natural products, pharmaceuticals, and advanced materials. nih.govnih.gov

Synthesis of Natural Products Incorporating Z-Alkenyl Moieties

The precise geometry of double bonds is often crucial for the biological activity of natural products. nih.gov this compound and its derivatives have been employed in the synthesis of natural products containing the characteristic Z-alkenyl moiety. For instance, the synthesis of (+)-awajanomycin, a marine natural product, utilized a (Z)-alkenyl boronate in a key allylboration step. beilstein-journals.org This highlights the utility of these reagents in constructing complex stereocenters found in nature. The development of methods for the direct synthesis of Z-alkenyl halides through catalytic cross-metathesis further expands the toolkit for incorporating these motifs into biologically active molecules. nih.gov

Preparation of Precursors for Biologically Active Molecules

This compound and its esters are valuable intermediates in the synthesis of precursors for biologically active molecules. nih.govbeilstein-journals.orgchemistryviews.orgresearchgate.net The ability to introduce a specific stereoisomer of an alkene is critical in drug design, as different isomers can exhibit vastly different pharmacological activities. nih.gov For example, nickel-catalyzed enantioselective cross-coupling of non-activated alkyl halides with alkenyl boronates, including derivatives of this compound, provides a pathway to chiral alkyl boronates. nih.gov These chiral building blocks are important for the synthesis of complex molecules with potential therapeutic applications. nih.gov The Chan-Lam coupling, which forms carbon-nitrogen or carbon-oxygen bonds, also utilizes alkenyl boronic acids to create precursors for a wide range of biologically significant compounds. wikipedia.org

Design and Synthesis of Advanced Materials Precursors

The precise control over molecular geometry offered by reactions involving this compound is also valuable in the field of materials science. acs.orgresearchgate.net The properties of polymers and other advanced materials are highly dependent on the structure of their monomeric precursors. researchgate.netnih.govmdpi.comenergy.govwashington.edu Boronate affinity materials, for example, have gained attention for their applications in separation and sensing technologies. researchgate.net One-pot polymerization methods using phenylboronic acid-functionalized monomers have been developed to create materials with high selectivity for cis-diol containing molecules. researchgate.net While this specific example uses phenylboronic acid, the principles can be extended to alkenylboronic acids for the creation of functional polymers with defined stereochemistry.

Role in Sequential and Multicomponent Reactions

This compound and its analogs are not limited to simple coupling reactions but also play a significant role in more complex sequential and multicomponent reaction (MCR) strategies. acs.orgnih.govd-nb.infodovepress.comorganic-chemistry.org These approaches allow for the rapid assembly of complex molecular scaffolds from simple starting materials in a single operation, which is highly desirable in modern synthetic chemistry. nih.govdovepress.com

One-Pot Synthetic Strategies Employing this compound

One-pot syntheses streamline chemical processes by performing multiple reaction steps in a single flask, avoiding the need for isolation and purification of intermediates. organic-chemistry.orgorganic-chemistry.org Boronic acids, including alkenyl derivatives, are well-suited for such strategies. nih.govorganic-chemistry.orgnih.gov For instance, a one-pot synthesis of 1,4-dihydropyridines utilizes phenylboronic acid as a catalyst in a three-component reaction. organic-chemistry.org Similarly, aryl ketones can be synthesized in a one-pot procedure from aromatic acids and aryl boronic acids via a palladium-catalyzed Suzuki coupling. organic-chemistry.org These examples with arylboronic acids demonstrate the potential for developing analogous one-pot procedures using this compound to construct complex molecules containing a Z-alkenyl unit. A nickel-hydride catalyzed C(sp3) cross-coupling of non-activated alkyl electrophiles with alkenyl boronates represents another powerful one-pot method for generating chiral alkyl boronates. nih.gov

| Reaction Type | Catalyst/Reagent | Product Class | Reference |

| Hantzsch Three-Component Reaction | Phenylboronic Acid | 1,4-Dihydropyridines | organic-chemistry.org |

| Suzuki Coupling | Palladium | Aryl Ketones | organic-chemistry.org |

| C(sp3) Cross-Coupling | Nickel Hydride | Chiral Alkyl Boronates | nih.gov |

| Four-Coordinate Boron(III) Complex Synthesis | Metal-free | Organoborons | nih.gov |

Cascade and Annulation Reactions Incorporating this compound

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. 20.210.105researchgate.netnih.govlongdom.org These reactions are highly efficient in building molecular complexity. While direct examples detailing the use of this compound in complex cascade or annulation reactions are not prevalent in the provided search results, the fundamental reactivity of boronic acids suggests their potential in such transformations. For example, a metal-free one-pot synthesis of four-coordinate organoborons has been reported using boronic acids, which involves a ligand-assisted organic group migration. nih.gov This type of reactivity could potentially be integrated into a cascade sequence. The development of cascade reactions, such as the C–H/N–H alkene annulation of phenanthroimidazoles, showcases the power of these strategies in synthesizing complex polycyclic frameworks. longdom.org

Strategic Use in Retrosynthetic Analysis for Z-Alkenyl Targets

In the strategic planning of organic synthesis, retrosynthetic analysis serves as a powerful tool for deconstructing complex target molecules into simpler, commercially available starting materials. For target molecules containing a Z-alkenyl moiety, this compound emerges as a key building block. The logic behind this strategic choice lies in the reliability and stereospecificity of the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of the desired carbon-carbon double bond with retention of the Z-geometry.

The core principle of this retrosynthetic strategy is to disconnect the Z-alkene at the double bond. One side of the disconnection leads to a vinyl electrophile, typically a vinyl halide, while the other side points to a vinyl nucleophile. This compound functions as a stable and effective precursor to the required Z-configured vinyl nucleophile.

Retrosynthetic Disconnection of a Generic Z-Alkenyl Target:

| Target Moiety | Retrosynthetic Disconnection | Precursors |

| Z-Alkene | C=C bond formation (Suzuki-Miyaura) | This compound + Vinyl Halide/Triflate |

This approach is particularly valuable in the synthesis of complex natural products and biologically active molecules where precise control of stereochemistry is paramount. For instance, many marine metabolites and neuromodulators contain Z-alkenyl halides. nih.gov The retrosynthesis of such compounds would identify the Z-alkenyl halide portion as a key fragment, which can be disconnected to a simpler dihaloethene and another olefin, or more directly, the entire Z-alkenyl unit can be envisioned as arising from a Suzuki-Miyaura coupling.

Illustrative Retrosynthetic Analysis of a Hypothetical Z-Alkenyl Target:

Consider a hypothetical complex molecule, "Target A," which features an internal Z-alkene.

Target A

A retrosynthetic analysis of Target A would involve the following key disconnection:

| Step | Transformation (Forward Reaction) | Precursors Identified |

| 1 | Suzuki-Miyaura Coupling | This compound and Vinyl Iodide 1 |

| 2 | Further simplification of Vinyl Iodide 1 | Simpler starting materials |

The strategic selection of this compound is based on several factors:

Stereochemical Integrity: The Suzuki-Miyaura coupling is well-known to proceed with retention of the double bond geometry of both the boronic acid and the vinyl halide partner. This ensures that the Z-configuration of the hexenyl group is faithfully transferred to the final product.

Functional Group Tolerance: The reaction conditions for Suzuki-Miyaura couplings are generally mild, allowing for the presence of a wide variety of functional groups in both coupling partners. google.com This is a critical advantage when synthesizing complex molecules with sensitive functionalities.

Commercial Availability and Stability: While not the focus here, the accessibility of the boronic acid or its precursors is a practical consideration in synthesis design. Boronic acids are generally stable, crystalline solids that are easier to handle than many other organometallic reagents. google.com

The power of this retrosynthetic strategy is further highlighted in iterative cross-coupling approaches for the synthesis of polyenes. google.com By employing bifunctional building blocks, such as a halo-substituted alkenylboronic acid, complex conjugated systems with defined stereochemistry can be assembled in a modular and efficient manner. In such a strategy, this compound or a derivative thereof could serve as a terminating unit or an internal building block.

Non Coupling Reactions and Transformations of Z 1 Hexenylboronic Acid

Addition and Conjugate Addition Reactions

Stereoselective Additions to Carbonyl Compounds and Imines

Vinylboronic acids, including Z-1-Hexenylboronic acid, can participate in stereoselective addition reactions to carbonyl compounds and imines, providing access to valuable chiral alcohols and amines. These reactions often employ chiral catalysts to induce enantioselectivity.

The addition of vinylboronates to aldehydes and ketones is a powerful method for the formation of allylic alcohols. While the specific use of this compound in this context is not extensively detailed in the provided search results, the general reactivity of vinylboronates is well-established. For instance, ruthenium-catalyzed asymmetric addition of arylboronic acids to aliphatic aldehydes has been shown to produce chiral alcohols in excellent yields and enantioselectivities. nih.gov This suggests that similar catalytic systems could be adapted for vinylboronic acids like the Z-1-hexenyl derivative.

Additions to imines, particularly acyl imines, represent another important application. Chiral biphenol catalysts have been successfully employed for the enantioselective addition of aryl, vinyl, and alkynyl boronates to acyl imines. nih.gov Mechanistic studies indicate that ligand exchange between the boronate and the catalyst is crucial for activation and subsequent nucleophilic addition. nih.gov The development of stereoselective reactions with imines is a significant area of research, with various methods being explored to control the stereochemical outcome of aldol-type reactions, allylations, and aziridinations. dicp.ac.cn The reactivity of imines towards nucleophilic addition can be enhanced by attaching electron-withdrawing groups to the nitrogen atom. uwo.ca

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Key Features |

| Vinylboronate | Acyl imine | Chiral biphenol | Chiral amine derivative | Enantioselective, catalyst screening protocol developed. nih.gov |

| Arylboronic acid | Aliphatic aldehyde | Ru-monophosphine complex | Chiral alcohol | Excellent yields and enantioselectivities. nih.gov |

| Silylketene acetal | Imine | Zr(IV)•(BINOL)2 complex | β-Amino acid derivative | Enantioselectivity enhanced with 2-aminophenol (B121084) derived imines. |

Michael-Type Additions and their Stereochemical Outcomes

This compound can act as a nucleophile in Michael-type or conjugate additions to α,β-unsaturated carbonyl compounds. libretexts.org This 1,4-addition reaction is a powerful tool for carbon-carbon bond formation. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org The reaction involves the addition of the vinyl group to the β-carbon of the unsaturated system, leading to the formation of a new carbon-carbon bond. libretexts.org

The stereochemical outcome of these additions is of significant interest. The use of chiral catalysts can lead to enantioselective conjugate additions. For example, O-monoacyltartaric acids have been shown to catalyze the asymmetric conjugate addition of boronic acids to enones with good enantioselectivity. rsc.org The mechanism of the Michael addition involves the formation of an enolate intermediate, which is then protonated. libretexts.org The reaction is generally thermodynamically controlled. organic-chemistry.org

Research has explored the use of various chiral auxiliaries and catalysts to control the diastereoselectivity and enantioselectivity of these reactions. For instance, diastereoselective conjugate additions have been achieved using chiral Michael acceptors where a chiral auxiliary is attached to the nitrogen of an α,β-unsaturated amide or lactam. beilstein-journals.org

| Nucleophile | Michael Acceptor | Catalyst/Conditions | Product Type | Key Features |

| Arylboronic acid | α,β-Unsaturated enone | O-monoacyltartaric acid | β-Substituted ketone | Good enantioselectivity. rsc.org |

| Arylboronic acid | α,β-Unsaturated amide | Chiral rhodium catalyst | β-Substituted amide | High yields and enantioselectivities. organic-chemistry.org |

| Cycloalkanone | α,β-Unsaturated carboxylic acid | Chiral amine-boronic acid | 1,4-adduct | High yield and enantioselectivity. researchgate.net |

Functional Group Interconversions and Derivatization

Oxidative Functionalization of this compound to Alcohols and Ketones

The carbon-boron bond in this compound can be readily oxidized to introduce oxygen-containing functional groups, providing access to corresponding alcohols and ketones.

The oxidation of organoboranes to alcohols is a fundamental transformation in organic synthesis. khanacademy.org Typically, this is achieved using alkaline hydrogen peroxide (H₂O₂/⁻OH). This reaction proceeds with retention of configuration, meaning the stereochemistry of the starting alkenylboronic acid is transferred to the resulting alcohol. This process is widely used in hydroboration-oxidation sequences. whiterose.ac.uk

Direct oxidation to ketones is also possible under specific conditions. While the direct oxidation of unactivated internal alkenes to ketones presents a synthetic challenge, enzymatic methods using evolved ketone synthases have shown promise. researchgate.net Transition-metal-free methods for the synthesis of ketones from aldehydes and boronic acids have also been developed, employing reagents like nitrosobenzene (B162901) to facilitate an intramolecular migration from boron to carbon. ucm.esnih.gov Furthermore, copper-catalyzed oxidation of benzylic boronic esters to ketones using air as the oxidant has been reported, demonstrating high chemoselectivity. whiterose.ac.uk Palladium-catalyzed aerobic alcohol oxidation has also been coupled to the hydroarylation of alkenes with boronic esters. nih.gov

| Starting Material | Reagent/Conditions | Product | Key Features |

| Organoborane | H₂O₂, NaOH | Alcohol | Retention of stereochemistry. whiterose.ac.uk |

| Aldehyde and Boronic Acid | Nitrosobenzene | Ketone | Transition-metal-free, intramolecular migration. ucm.esnih.gov |

| Benzylic boronic ester | Cu(OAc)₂, bipyridine, air | Ketone | Mild, chemoselective. whiterose.ac.uk |

| Primary Alcohol | CrO₃, H₅IO₆ | Carboxylic Acid | High yield, secondary alcohols give ketones. organic-chemistry.org |

| Secondary Alcohol | PCC or Swern oxidation | Ketone | Does not over-oxidize to carboxylic acid. youtube.com |

Halogenation and Other Electrophilic Reactions on the Alkenyl Moiety

The double bond in this compound is susceptible to attack by electrophiles, allowing for a range of functionalization reactions, including halogenation. Electrophilic addition reactions to alkenes proceed through the attack of the π-electrons on the electrophile, often forming a carbocation intermediate which is then attacked by a nucleophile. youtube.com

Halogenation of alkenylboronic acids can be achieved using various halogenating agents. For example, reaction with bromine (Br₂) or iodine monochloride (ICl) leads to the formation of dihaloalkanes. beilstein-journals.org Subsequent dehydrohalogenation can then be used to generate haloolefins. beilstein-journals.org The regioselectivity and stereoselectivity of these additions are important considerations. The mechanism of electrophilic aromatic substitution, while different, provides a framework for understanding how electrophiles react with π-systems. masterorganicchemistry.comyoutube.com The alpha-halogenation of carbonyl compounds is another related transformation where an enol or enolate reacts with a halogen. youtube.com

Cycloadditions and Pericyclic Reactions Involving this compound Derivatives

The alkenyl moiety of this compound and its derivatives can participate in cycloaddition and other pericyclic reactions, which are powerful methods for the construction of cyclic structures in a stereospecific manner. msu.edu Pericyclic reactions are concerted processes that proceed through a cyclic transition state. udel.edu

While specific examples involving this compound are not prevalent in the provided search results, the general principles of cycloaddition reactions are applicable. researchgate.net For instance, as a dienophile, an alkenylboronic acid derivative could potentially react with a diene in a [4+2] Diels-Alder cycloaddition. libretexts.org The stereochemical outcome of such reactions is governed by the Woodward-Hoffmann rules. udel.edu Other types of pericyclic reactions include electrocyclic reactions and sigmatropic rearrangements. ox.ac.ukpitt.edu The reactivity in these transformations would be influenced by the electronic nature and steric bulk of the boronic acid group.

| Reaction Type | Description | Key Principles |

| [4+2] Cycloaddition (Diels-Alder) | A reaction between a conjugated diene and a dienophile to form a six-membered ring. libretexts.org | Concerted mechanism, suprafacial addition, stereospecific. libretexts.org |

| Electrocyclic Reaction | An intramolecular reaction of a conjugated polyene that forms a cyclic product with one more sigma bond and one fewer pi bond. ox.ac.uk | Stereochemistry determined by whether the reaction is thermal or photochemical and the number of π electrons (conrotatory vs. disrotatory). libretexts.org |

| Sigmatropic Rearrangement | A concerted intramolecular reaction in which a sigma bond moves across a π-system. pitt.edu | The movement of the sigma bond is described by [i,j] notation. pitt.edu |

Emerging Trends and Future Directions in Z 1 Hexenylboronic Acid Research

Development of Novel Catalytic Systems for Z-1-Hexenylboronic Acid Transformations (e.g., Photocatalysis, Electrocatalysis)

Modern synthetic chemistry is increasingly turning to photocatalysis and electrocatalysis to drive reactions under mild conditions, and the transformations of vinylboronic acids, including this compound, are no exception. nih.gov Photocatalysis, which utilizes visible light to initiate chemical reactions, offers a green alternative to traditional thermal methods. researchgate.net For instance, the photoredox-catalyzed alkylation of alkylboronic acids, assisted by inorganic compounds like K3PO4, demonstrates the potential to generate alkyl radicals from boronic acids for further reactions. nih.govnih.gov This approach could be adapted for this compound, enabling novel carbon-carbon bond formations. The merger of organoboron chemistry and photocatalysis is a burgeoning field, with the potential to unlock new synthetic pathways for complex molecules derived from this compound. researchgate.net

Electrocatalysis, which employs an electric current to facilitate reactions, provides another sustainable avenue for activating this compound. nih.gov Electrochemical methods can offer high levels of control over reaction conditions and can often be performed without the need for chemical oxidants or reductants, thus minimizing waste. The application of these technologies to this compound could lead to more efficient and environmentally friendly syntheses of valuable chemical intermediates.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of chemical syntheses into continuous flow and automated platforms is a major trend in both academic and industrial research, and the synthesis of boronic acids is well-suited for this transition. organic-chemistry.orglookchem.comfigshare.com Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved reaction control, and ease of scalability. organic-chemistry.orglookchem.comfigshare.com The synthesis of boronic acids via bromine-lithium exchange has been successfully demonstrated in a flow chemistry setup, a method that could be readily adapted for the production of this compound. nih.gov

Automated synthesis platforms, which can perform multi-step syntheses with minimal human intervention, are also becoming increasingly prevalent. bris.ac.uknih.gov These systems can accelerate the discovery and optimization of new reactions and synthetic routes. sigmaaldrich.com The development of automated platforms for the iterative synthesis of complex molecules using organoboron substrates highlights the potential for incorporating this compound into these advanced workflows. bris.ac.uk This would enable the rapid generation of libraries of compounds for applications in drug discovery and materials science.

Sustainable and Environmentally Benign Methodologies for this compound Utilization

The principles of green chemistry are increasingly influencing the design of synthetic routes, and the utilization of this compound is no exception. cambridgescholars.comnih.gov Researchers are actively seeking to develop more sustainable methods for carbon-boron bond formation and subsequent transformations. rsc.org This includes the use of environmentally benign solvents, such as water, and the development of catalyst-free or metal-free reaction conditions. cambridgescholars.comnih.gov

Multicomponent reactions, which combine three or more reactants in a single step to form a complex product, are another hallmark of green chemistry that can be applied to this compound chemistry. nih.gov These reactions are highly atom-economical and reduce the number of synthetic steps and purification procedures required. researchgate.net The development of such methodologies for this compound will be crucial for its large-scale and environmentally responsible application.

Expanding the Scope of this compound Reactivity beyond Traditional Coupling

While the Suzuki-Miyaura cross-coupling reaction is a cornerstone of organoboron chemistry, there is a growing interest in expanding the reactivity of boronic acids, including this compound, beyond this traditional transformation. nih.govresearchgate.net Researchers are exploring novel catalytic systems and reaction conditions to enable new types of bond formations and molecular constructions. nih.govacs.org

One emerging area is the use of vinylboronic acids in asymmetric synthesis, where the goal is to create chiral molecules with a high degree of stereocontrol. nih.gov Rhodium-catalyzed asymmetric Suzuki-Miyaura cross-couplings have shown promise in this regard. nih.gov Furthermore, the development of catalyst-promoted 1,2-metalate shifts is opening up new avenues for the stereoselective synthesis of organoboron compounds. nih.gov These advancements will undoubtedly be applied to this compound, expanding its utility in the synthesis of complex, stereochemically defined molecules.

Potential for Advanced Functional Materials Derived from this compound

The unique properties of boronic acids make them attractive building blocks for the development of advanced functional materials. nbinno.comdiva-portal.org The ability of boronic acids to form reversible covalent bonds with diols is a key feature that can be exploited in the design of sensors, drug delivery systems, and self-healing materials. nbinno.com

The incorporation of this compound into polymers is a particularly promising area of research. Copolymers of vinylboronic acid derivatives with commodity monomers like styrene (B11656) and acrylates have been synthesized, and the boron-containing units can be subsequently transformed into other functional groups. nih.gov This approach allows for the creation of novel copolymers with tailored properties that would be difficult to access through conventional polymerization methods. nih.gov The Z-1-Hexenyl group in this compound could impart specific physical or chemical properties to such polymers, opening up new possibilities in materials science.

Bio-inspired and Biocatalytic Approaches in this compound Chemistry

Nature provides a rich source of inspiration for the development of new chemical transformations, and the field of organoboron chemistry is beginning to embrace bio-inspired and biocatalytic approaches. acs.orgnih.gov Biocatalysis, the use of enzymes to catalyze chemical reactions, offers the potential for highly selective and environmentally friendly syntheses. nih.govnih.govacs.org

A particularly exciting development is the creation of "designer enzymes" that incorporate non-natural catalytic functionalities, including boronic acids. nih.govchemrxiv.org These artificial enzymes can catalyze reactions that are not found in nature, opening up new possibilities for asymmetric catalysis and the synthesis of complex molecules. nih.gov While still in its early stages, the application of biocatalysis and bio-inspired methods to the synthesis and transformation of this compound holds immense promise for the future.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Z-1-Hexenylboronic acid, and how can experimental reproducibility be ensured?

- Methodological Answer : this compound is typically synthesized via hydroboration of 1-hexyne using controlled stoichiometry and catalysts like BH₃·THF. To ensure reproducibility:

- Document reaction conditions (temperature, solvent, catalyst loading) in detail .

- Characterize intermediates and products using NMR (¹H, ¹³C, ¹¹B) and GC-MS to confirm stereochemical purity.

- Include control experiments to verify the absence of side products (e.g., E-isomer formation).

- Data Table :

| Reaction Step | Key Parameters | Characterization Methods |

|---|---|---|

| Hydroboration | 0°C, THF, BH₃·THF | ¹¹B NMR (δ ~30 ppm) |

| Quenching | H₂O₂, NaOH | GC-MS (m/z 142 [M⁺]) |

Q. How should researchers address discrepancies in reported NMR spectral data for this compound?

- Methodological Answer :

- Cross-reference spectra with authenticated databases (e.g., SciFinder, Reaxys) and primary literature.

- Use deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆) to avoid solvent-induced shifts .

- Replicate published procedures and compare results to isolate variables (e.g., impurities, instrumentation calibration) .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity of this compound formation under varying catalytic conditions?

- Methodological Answer :

- Conduct kinetic studies (e.g., in situ IR monitoring) to track intermediate formation.

- Compare DFT calculations with experimental data to model transition states and identify steric/electronic influences .

- Use isotopic labeling (e.g., D₂O quenching) to trace protonation pathways .

- Data Table :

| Catalyst System | Selectivity (Z:E Ratio) | Key Mechanistic Insight |

|---|---|---|

| BH₃·THF | 95:5 | Syn-addition dominance |

| 9-BBN | 85:15 | Steric hindrance effects |

Q. How can the stability of this compound be optimized for long-term storage in cross-coupling reactions?

- Methodological Answer :

- Test storage conditions (argon atmosphere, −20°C vs. 4°C) and monitor degradation via HPLC.

- Add stabilizers (e.g., BHT) and assess their impact on reactivity using Suzuki-Miyaura coupling benchmarks .

- Publish raw stability data in supplementary materials to facilitate meta-analyses .

Q. What strategies resolve contradictions in catalytic efficiency studies involving this compound?

- Methodological Answer :

- Perform systematic reviews to identify confounding variables (e.g., solvent polarity, base strength).

- Use Design of Experiments (DoE) to isolate factors affecting yield and selectivity .

- Collaborate with computational chemists to validate experimental trends against theoretical models .

Guidelines for Academic Rigor

- Literature Review : Prioritize peer-reviewed journals (e.g., J. Org. Chem.) and avoid unverified sources like vendor websites .

- Data Reporting : Follow IUPAC guidelines for spectral data and include error margins in tables .

- Ethical Standards : Disclose conflicts of interest and cite prior work transparently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.